Cas no 577985-27-4 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide)

2-{4-アミノ-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イルスルファニル}-N-(4-アセトアミドフェニル)アセトアミドは、高度に特異的な生物活性を持つ有機化合物です。その分子構造は、ピリジン環と1,2,4-トリアゾール核を有し、さらにアセトアミド基が結合しています。この化合物の特徴的な利点は、優れた分子安定性と標的選択性にあり、医薬品開発や生化学研究におけるリード化合物としての潜在性が期待されます。特に、酵素阻害剤や受容体リガンドとしての応用が注目されています。その硫黄含有架橋構造は、分子間相互作用を強化し、生物学的利用能の向上に寄与します。

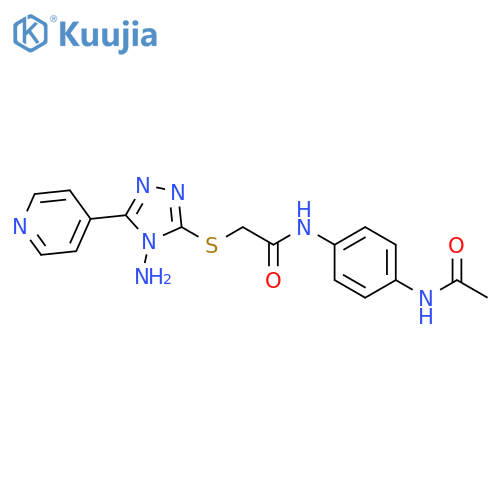

577985-27-4 structure

商品名:2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide

CAS番号:577985-27-4

MF:C17H17N7O2S

メガワット:383.427580595016

CID:5475644

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Acetamide, N-[4-(acetylamino)phenyl]-2-[[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-

- 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide

-

- インチ: 1S/C17H17N7O2S/c1-11(25)20-13-2-4-14(5-3-13)21-15(26)10-27-17-23-22-16(24(17)18)12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26)

- InChIKey: OTDVFGUFOZHPFG-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(NC(C)=O)C=C1)(=O)CSC1N(N)C(C2C=CN=CC=2)=NN=1

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2649-0116-3mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2649-0116-5mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2649-0116-50mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2649-0116-15mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2649-0116-20mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| A2B Chem LLC | BA69671-1mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | BA69671-10mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F2649-0116-10μmol |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2649-0116-10mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2649-0116-30mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide |

577985-27-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

577985-27-4 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-acetamidophenyl)acetamide) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量